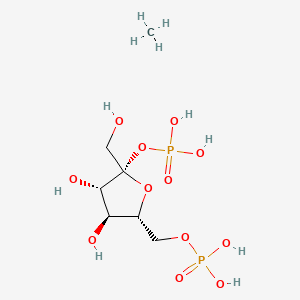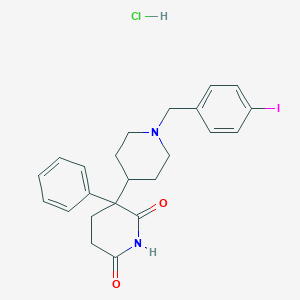![molecular formula C26H32ClN3O3 B10814802 N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide](/img/structure/B10814802.png)
N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPK-29 is a specific ligand that disrupts the atypical orphan nuclear receptor NR0B1-protein interactions by covalently modifying cysteine 274. This compound is known for its ability to impair the anchorage-independent growth of KEAP1-mutant cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BPK-29 involves the reaction of 2-chloro-N-(phenylmethyl)acetamide with hexahydro-1-(4-morpholinyl)benzoyl-1H-azepin-4-yl. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .
Industrial Production Methods
Industrial production of BPK-29 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in its hydrochloride form to enhance its water solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions
BPK-29 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Covalent Modification: BPK-29 covalently modifies cysteine 274 in the NR0B1 protein.
Common Reagents and Conditions
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent.
Reagents: The compound reacts with various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include modified proteins and other derivatives that retain the core structure of BPK-29 .
Wissenschaftliche Forschungsanwendungen
BPK-29 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of NR0B1-protein interactions in KEAP1-mutant cancer cells.
Drug Development: The compound is explored for its potential as a therapeutic agent in targeting specific cancer pathways.
Biological Studies: BPK-29 is used to investigate the role of NR0B1 in various biological processes.
Wirkmechanismus
BPK-29 exerts its effects by covalently binding to cysteine 274 in the NR0B1 protein. This binding disrupts the protein-protein interactions involving NR0B1, leading to the inhibition of anchorage-independent growth in KEAP1-mutant cancer cells. The compound specifically targets the nuclear receptor subfamily 0 group B member 1 (NR0B1) and disrupts its interactions with other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PIK-294: Another potent and selective ligand that targets similar pathways.
PIK93: Known for its inhibitory effects on similar protein interactions.
BPTES: A small molecule inhibitor with comparable mechanisms of action.
Uniqueness of BPK-29
BPK-29 is unique due to its high specificity for NR0B1 and its ability to covalently modify cysteine 274. This specificity makes it a valuable tool in cancer research, particularly for studying KEAP1-mutant cancer cells .
Eigenschaften
Molekularformel |
C26H32ClN3O3 |
|---|---|
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide |
InChI |
InChI=1S/C26H32ClN3O3/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28/h1-3,5-6,8-11,24H,4,7,12-20H2 |
InChI-Schlüssel |
ZKWKNYRAPOSUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



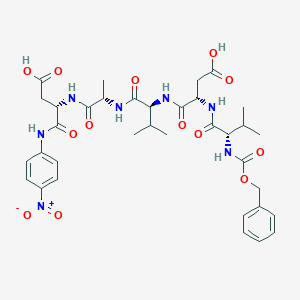

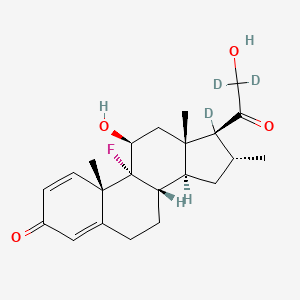

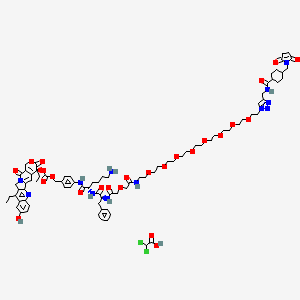

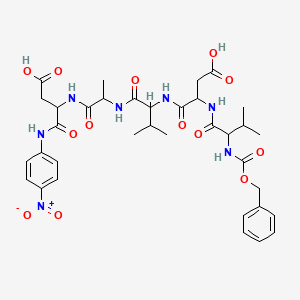
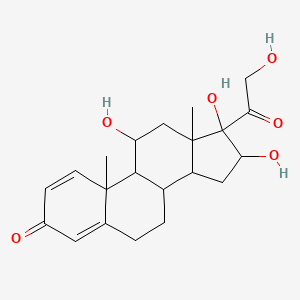
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydride](/img/structure/B10814779.png)


